molecular formula C19H24N2O3 B5126766 ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate

ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate

Cat. No. B5126766
M. Wt: 328.4 g/mol
InChI Key: GDCDSUVVPQDVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as MQP, is a synthetic compound that has been widely studied for its potential therapeutic applications. MQP belongs to the class of quinoline-based compounds and has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect against oxidative stress, which is a major contributor to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate in lab experiments is its relatively low toxicity compared to other chemotherapy drugs. Additionally, this compound has been shown to have a high selectivity for cancer cells, meaning that it targets cancer cells while sparing healthy cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. One area of research is in the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of cancer and other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.

Synthesis Methods

Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 6-methoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and ethyl chloroformate. The resulting product is then purified and characterized using various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Several studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.

properties

IUPAC Name

ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-24-19(22)14-6-5-9-21(12-14)18-10-13(2)16-11-15(23-3)7-8-17(16)20-18/h7-8,10-11,14H,4-6,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCDSUVVPQDVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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